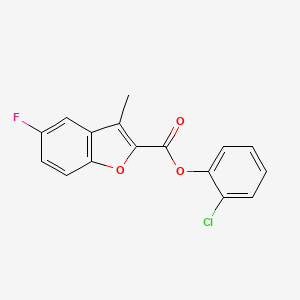![molecular formula C22H31N3O2 B5061683 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5061683.png)
5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as WB-4101, is a selective α1-adrenergic receptor antagonist. It has been widely used in scientific research to investigate the function and mechanism of α1-adrenergic receptors in various physiological and pathological conditions.
作用機序
5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol selectively binds to α1-adrenergic receptors and blocks their activation by endogenous agonists, such as norepinephrine and epinephrine. This leads to a decrease in the intracellular signaling pathways activated by α1-adrenergic receptors, such as the phospholipase C pathway and the mitogen-activated protein kinase pathway. The exact mechanism of how 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol binds to α1-adrenergic receptors is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol depend on the tissue and cell type being studied. In general, 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to decrease the contractility of smooth muscle cells in blood vessels, the prostate, and the bladder. It has also been shown to decrease the secretion of aldosterone from the adrenal gland and the growth of prostate cancer cells. Additionally, 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the expression of α1-adrenergic receptors in some tissues, such as the heart.
実験室実験の利点と制限
One advantage of using 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for α1-adrenergic receptors, which allows for specific investigation of the function and mechanism of these receptors. Another advantage is its ability to block the activation of endogenous agonists, which allows for investigation of the downstream signaling pathways activated by α1-adrenergic receptors. However, one limitation is that the concentration of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol required to achieve a specific effect may vary depending on the tissue and cell type being studied. Additionally, the use of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in in vivo experiments may be limited by its poor solubility and bioavailability.
将来の方向性
There are several future directions for the investigation of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol and α1-adrenergic receptors. One direction is to investigate the role of α1-adrenergic receptors in the development and progression of various diseases, such as hypertension and heart failure. Another direction is to investigate the interaction between α1-adrenergic receptors and other signaling pathways, such as the insulin signaling pathway and the immune system. Additionally, the development of more selective and potent α1-adrenergic receptor antagonists may allow for more specific investigation of the function and mechanism of these receptors in various tissues and cell types.
合成法
The synthesis of 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps. First, 4-(2-methoxyphenyl)piperazine is reacted with formaldehyde and diethylamine to form N,N-diethyl-4-(2-methoxyphenyl)piperazine. Then, this intermediate is reacted with 5-bromo-2-hydroxybenzaldehyde to form the final product, 5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. The yield of this synthesis method is around 50%.
科学的研究の応用
5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been widely used in scientific research to investigate the function and mechanism of α1-adrenergic receptors in various physiological and pathological conditions. For example, it has been used to study the role of α1-adrenergic receptors in hypertension, heart failure, and prostate cancer. It has also been used to investigate the interaction between α1-adrenergic receptors and other signaling pathways, such as the renin-angiotensin system and the endothelin system.
特性
IUPAC Name |
5-(diethylamino)-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-4-24(5-2)19-11-10-18(21(26)16-19)17-23-12-14-25(15-13-23)20-8-6-7-9-22(20)27-3/h6-11,16,26H,4-5,12-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJXDFSLNYSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)

![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)


![1-fluoro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B5061671.png)
![N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5061674.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5061676.png)
![N-(3-chlorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5061687.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5061694.png)